

The Pharmacokinetics of LY2795050: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of **LY2795050**, a selective kappa-opioid receptor (KOR) antagonist. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies.

Core Pharmacokinetic Properties

LY2795050 has been primarily investigated as a positron emission tomography (PET) imaging agent, [11C]**LY2795050**, for quantifying KOR in the brain. Its pharmacokinetic profile is characterized by rapid central nervous system (CNS) penetration, favorable kinetics for imaging, and a moderate rate of peripheral metabolism.

Table 1: In Vitro Receptor Binding Affinities of

LY2795050[1][2][3][4]

Receptor	Binding Affinity (Ki, nM)
Kappa Opioid Receptor (KOR)	0.72
Mu Opioid Receptor (MOR)	25.8
Delta Opioid Receptor (DOR)	153



Check Availability & Pricing

Table 2: In Vivo Receptor Occupancy of LY2795050 in

Rhesus Monkeys[4]

Receptor	Effective Dose 50 (ED50, μg/kg)
KOR	15.6
MOR	119

Table 3: Pharmacokinetic Parameters of [11C]LY2795050

in Rhesus Monkeys[5][6]

Parameter	Value
Peripheral Metabolism (% parent compound at 30 min)	~40%
Brain Uptake Kinetics (regional activity peak times)	< 20 minutes

Experimental Protocols In Vitro Radioligand Competition Binding Assays

The in vitro binding affinity of **LY2795050** was determined using radioligand competition binding assays.[1][2] While the specific radioligands used are not detailed in the provided results, this standard technique involves incubating the compound of interest (**LY2795050**) at various concentrations with cell membranes expressing the target receptors (KOR, MOR, DOR) and a radiolabeled ligand known to bind to that receptor. The concentration of **LY2795050** that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Ex Vivo Tissue Concentration Analysis in Rodents

Microdosing studies in Sprague-Dawley rats were conducted to assess brain uptake and distribution.[1]

Dosing: LY2795050 was administered intravenously at a dose of 3 μg/kg.



- Sample Collection: Brain tissue (striatum and cerebellum) was collected at various time points post-injection.
- Sample Preparation: Four volumes of acetonitrile containing 0.1% formic acid were added to the tissue samples, which were then homogenized using an ultrasonic probe and centrifuged. The supernatant was diluted for analysis.
- LC-MS/MS Analysis: An Agilent model 1200 HPLC system coupled with an API 4000 mass spectrometer was used.
 - Column: C18 column (2.1 × 50 mm).
 - Mobile Phase: 22% acetonitrile with 0.1% formic acid.
 - Detection: Monitoring the precursor to product ion transition with a mass to charge ratio (m/z) of 408.3 to 259.9.

PET Imaging Studies in Rhesus Monkeys

- Animal Preparation: Rhesus monkeys were immobilized with ketamine and anesthetized with isoflurane. An indwelling port was placed in a femoral artery for blood sampling.[3]
- Radiotracer Administration: [11C]LY2795050 was administered via an infusion pump over 1 minute.[3]
- PET Scanning: A Focus 220 scanner was used. A 10-minute transmission scan for attenuation correction was performed before radiotracer injection. Emission data were collected for 120 minutes.[3]
- Arterial Blood Sampling: Arterial blood samples were collected to measure the input function.

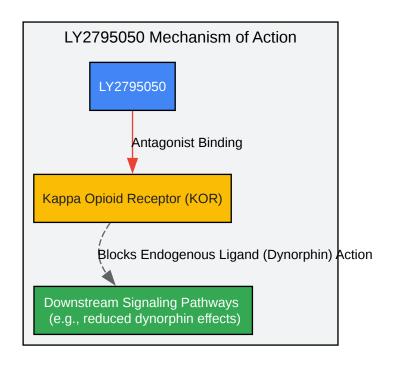
PET Imaging Studies in Humans

- Subjects: Healthy human subjects were enrolled in test-retest studies.[4]
- Radiotracer Administration: Subjects underwent two 90-minute PET scans with [11C]LY2795050 on the same day.[4]



• Image Analysis: The two-tissue compartment (2TC) model and multilinear analysis-1 (MA1) were identified as appropriate for quantifying [11C]LY2795050 binding parameters in the human brain.[4][5]

Visualizations Signaling Pathway and Mechanism of Action

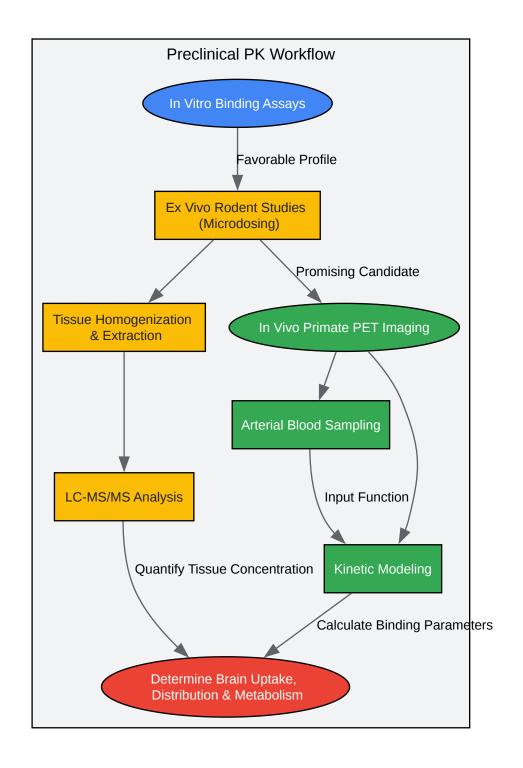


Click to download full resolution via product page

Caption: Mechanism of action of LY2795050 as a KOR antagonist.

Experimental Workflow for Preclinical Pharmacokinetic Assessment





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of LY2795050: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608718#exploring-the-pharmacokinetics-of-ly2795050]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com